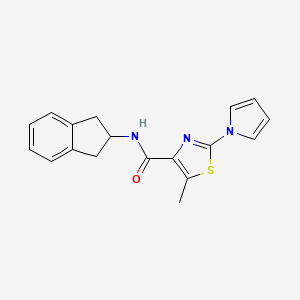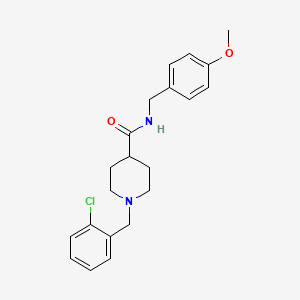
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, which include a methoxypropyl group, a methylsulfonyl group, and a propan-2-ylanilino moiety attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Aniline Derivative: The synthesis begins with the preparation of the aniline derivative by reacting 4-propan-2-ylaniline with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the N-methylsulfonyl-4-propan-2-ylaniline intermediate.
Acetamide Formation: The intermediate is then reacted with chloroacetyl chloride to form the corresponding acetamide derivative.
Methoxypropylation: Finally, the acetamide derivative is reacted with 3-methoxypropylamine under appropriate conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propylamino)acetamide
- N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-ethylamino)acetamide
- N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-butylamino)acetamide
Uniqueness
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-13(2)14-6-8-15(9-7-14)18(23(4,20)21)12-16(19)17-10-5-11-22-3/h6-9,13H,5,10-12H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQKWDRCDTXUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B5208628.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)


![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B5208673.png)
![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)
![N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5208702.png)

![4-bromo-N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B5208718.png)
